methyl 3-amino-5-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-amino-5-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
Methyl 3-amino-5-methyl-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with a variety of cellular targets involved in these pathways.
Mode of Action
It is known that indole derivatives can bind with high affinity to multiple receptors , which suggests that this compound may also interact with its targets in a similar manner. This interaction could lead to changes in cellular processes and pathways, resulting in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence several biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels. These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, inhibition of malaria parasites, and inhibition of cholinesterase activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the reaction conditions may include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the original compound .
Scientific Research Applications
Methyl 3-amino-5-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-1H-indole-2-carboxylate
- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 3-amino-5-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Methyl 3-amino-5-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
The structure features an indole ring, which is known for its versatility in biological applications, particularly due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating a series of indole derivatives found that compounds similar to this compound demonstrated potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Indole Derivatives
Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
---|---|---|---|
Compound A | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |
Compound B | 0.015 | 0.030 | Staphylococcus aureus |
This compound | TBD | TBD | TBD |
Note: TBD indicates that specific values for this compound were not directly provided in the studies but are suggested to be in a similar range based on structural activity relationships observed in related compounds.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies on related indole compounds have shown promising results against various cancer cell lines, suggesting that modifications to the indole core can enhance cytotoxicity.
Case Study: Anticancer Activity Evaluation
A recent study evaluated several indole derivatives, including this compound, for their cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated that:
- Compound E (a derivative) showed an IC50 value of 15 μM against A549 cells.
- This compound exhibited moderate cytotoxicity, with further optimization suggested to improve efficacy.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the amino group at the C3 position and the carboxylate group at C2 are critical for enhancing interactions with biological targets.
Key Findings from SAR Studies:
- Substituent Effects : Variations at the C6 position significantly influenced activity; halogenated groups improved binding affinity and potency.
- Indole Core Modifications : Extending branches at the C3 position enhanced hydrophobic interactions, leading to increased integrase inhibitory effects against HIV, highlighting the compound's potential beyond antimicrobial and anticancer applications.
Properties
IUPAC Name |
methyl 3-amino-5-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6-3-4-8-7(5-6)9(12)10(13-8)11(14)15-2/h3-5,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTRNZODNOATRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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